![molecular formula C23H19FN2O4S2 B2378504 N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide CAS No. 899734-96-4](/img/structure/B2378504.png)
N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to possess a number of unique properties that make it a valuable tool in various fields of research, including biochemistry, pharmacology, and molecular biology. In
Aplicaciones Científicas De Investigación
Antimalarial and Antiviral Applications
N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide, as part of the sulfonamide derivatives, has been investigated for its potential in treating malaria and viral infections like COVID-19. Studies have shown that certain sulfonamides exhibit excellent antimalarial activity, with some compounds having selectivity due to specific molecular structures, like quinoxaline moieties. Theoretical calculations and molecular docking studies have further highlighted their potential against key viral proteins, demonstrating their multifaceted application in antimalarial and antiviral therapy (Fahim & Ismael, 2021).
Inhibitory Properties in Cancer Research
The compound has been explored for its role in inhibiting enzymes like phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cancer research. It has shown efficacy both in vitro and in vivo. Adjustments to its molecular structure have been made to improve metabolic stability, underscoring its relevance in developing new anticancer agents (Stec et al., 2011).
Ocular Applications
Sulfonamide derivatives, including those related to this compound, have been investigated for their potential in treating glaucoma. Some derivatives have shown significant ocular hypotensive activity, making them promising candidates for topical inhibitors of ocular carbonic anhydrase, a therapeutic approach for glaucoma (Graham et al., 1989).
Antimicrobial Studies
The compound's derivatives have demonstrated substantial antimicrobial activity. Investigations into various sulfonamide derivatives have shown considerable antibacterial activity against both Gram-negative and Gram-positive strains, indicating their potential as valuable antibacterial agents (Abbasi et al., 2016).
Propiedades
IUPAC Name |
N-benzyl-2-(4-fluorophenyl)sulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4S2/c1-30-18-9-12-20-21(13-18)31-23(25-20)26(14-16-5-3-2-4-6-16)22(27)15-32(28,29)19-10-7-17(24)8-11-19/h2-13H,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVZOBATHGMIPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

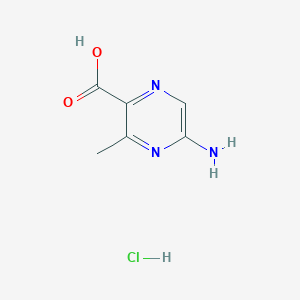
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2378422.png)
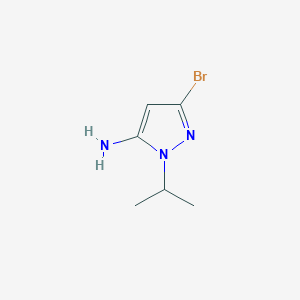
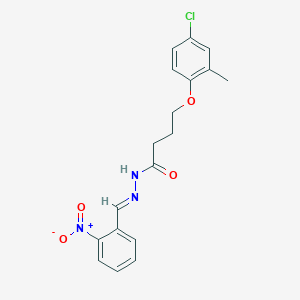

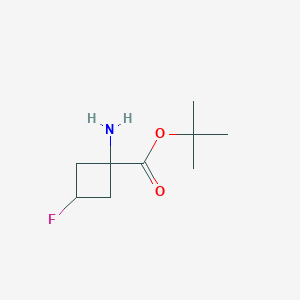
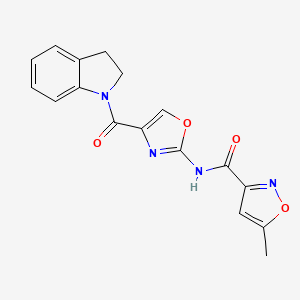
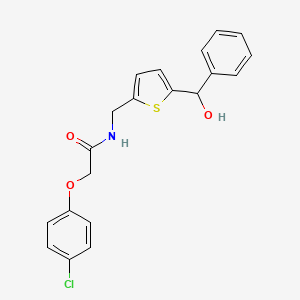
![4-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2378431.png)
![Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2378434.png)

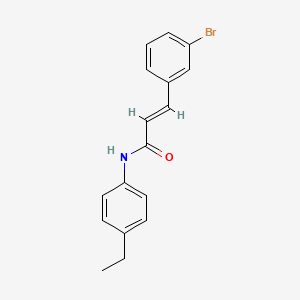
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2378438.png)
